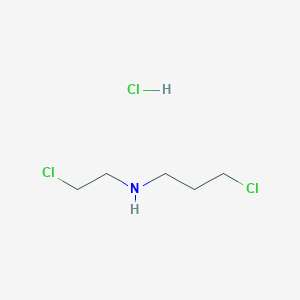

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride

Overview

Description

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride is a compound that can be related to various chemical agents, including those used in chemical warfare and in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of related compounds such as bis(2-chloroethyl)amine hydrochloride has been reported using diethanol amine with thionyl chloride as a chlorination agent and chloroform as a solvent . The process is described as simple, economic, and environmentally friendly, with an 84.6% yield. This method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

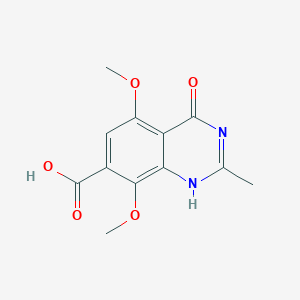

Molecular Structure Analysis

The molecular structure of (2-chloroethyl)amine has been studied using microwave spectroscopy, revealing five possible rotameric forms . Among these, conformers with intramolecular hydrogen bonding were found to be more stable. This information is valuable for understanding the molecular structure of this compound, as it may also exhibit similar rotameric forms and intramolecular interactions.

Chemical Reactions Analysis

Tris(2-chloroethyl)amine, a related compound, has been studied for its degradation in water and alkaline environments . The study found that the hydrolysis rate constants increased significantly with pH, indicating that this compound might also be more reactive in alkaline conditions. This could be relevant for decontamination or synthesis processes involving the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For instance, the stability of different conformers of (2-chloroethyl)amine suggests that the physical properties of this compound may depend on its conformation . Additionally, the reactivity of tris(2-chloroethyl)amine in various pH environments provides insights into the potential reactivity and stability of this compound under different conditions .

Scientific Research Applications

Synthesis and Structural Properties

(2-Chloroethyl)(3-chloropropyl)amine hydrochloride serves as a precursor in the synthesis of various compounds. For instance, it has been involved in the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This reaction showcases the compound's utility in generating products with potential applications in pharmaceuticals and material science. The high-resolution spectroscopic analysis further elucidates the structural and conformational details of the resulting compounds, highlighting the versatility of this compound in synthetic chemistry (Issac & Tierney, 1996).

Environmental and Health Impact Studies

Another significant area of research involves understanding the environmental fate and mammalian toxicity of compounds related to this compound. Studies have assessed the degradation products of chemical warfare agents, including nitrogen mustards, where this compound analogs serve as a comparison baseline for understanding chemical behavior in environmental contexts. This research provides critical insights into the persistence, toxicity, and environmental impact of these compounds, which is essential for environmental health and safety regulations (Munro et al., 1999).

Advanced Oxidation Processes

The role of this compound and its derivatives in advanced oxidation processes (AOPs) has been explored for the degradation of nitrogen-containing hazardous compounds. This research demonstrates the potential of AOPs in efficiently breaking down amines, dyes, and pesticides, which are challenging to degrade through conventional methods. By understanding the reaction mechanisms, this work contributes to the development of more effective water treatment technologies, showcasing the compound's relevance in environmental applications (Bhat & Gogate, 2021).

Metal-Organic Frameworks (MOFs)

Research into amine-functionalized metal–organic frameworks (MOFs) highlights the application of this compound in creating materials with enhanced CO2 capture capabilities. By integrating amine functionalities, MOFs exhibit significantly improved performance in gas separation and storage, which is critical for addressing climate change challenges. This line of research underscores the compound's utility in the development of new materials for environmental and energy applications (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335, and H412 . The precautionary statements associated with it are P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It’s known that this compound can participate in various chemical reactions due to the presence of the amine group and the two chloroethyl groups .

Biochemical Pathways

It has been used in the synthesis of linear, star and comb-like polyacrylamides by atomic transfer radical polymerization . It has also been used in the synthesis of halogen-functionalized aliphatic polyketones .

Action Environment

Like many chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

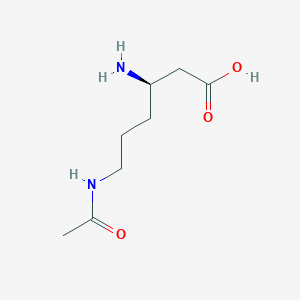

3-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Cl2N.ClH/c6-2-1-4-8-5-3-7;/h8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGGBVXKANMEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228872 | |

| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78218-47-0 | |

| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propylamine, 3-chloro-N-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethyl)(3-chloropropyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)